N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741065
InChI: InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3
SMILES:
Molecular Formula: C13H17F2NO2
Molecular Weight: 257.28 g/mol

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

CAS No.:

Cat. No.: VC15741065

Molecular Formula: C13H17F2NO2

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine -

Specification

Molecular Formula C13H17F2NO2
Molecular Weight 257.28 g/mol
IUPAC Name N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
Standard InChI InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3
Standard InChI Key PDTZAYCAXLZIHL-UHFFFAOYSA-N
Canonical SMILES COCCCCC(=NO)C1=CC=C(C=C1)C(F)F

Introduction

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a complex organic compound belonging to the class of hydroxylamines. It features a unique structural arrangement, including a difluoromethyl group and a methoxy group, which contribute to its potential biological activity and applications in medicinal chemistry. This compound is notably recognized as an impurity or intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the available literature, but it is a substituted hydroxylamine.

  • Molecular Weight: Approximately 275.27 g/mol.

Structural Components

  • Difluoromethyl Group: This group enhances the compound's reactivity and biological activity.

  • Methoxy Group: Contributes to the compound's solubility and interaction with biological targets.

Synthesis and Chemical Reactivity

The synthesis of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine typically involves several key steps, although detailed synthesis pathways are not widely documented. The compound's chemical reactivity is significant in synthetic organic chemistry for constructing complex molecules from simpler precursors. It can participate in various reactions, such as nucleophilic additions and condensations, which are crucial for its applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is closely related to its biological activity as a potential pharmacophore. Research into specific pathways and interactions at the molecular level continues to elucidate how this compound exerts its effects within biological systems.

Applications in Research

  • Pharmaceutical Synthesis: It serves as an impurity or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

  • Medicinal Chemistry: Its unique structure makes it a valuable compound for studying interactions with biological targets.

Research Findings and Future Directions

Research on N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is ongoing, with a focus on its potential biological activity and applications in medicinal chemistry. The compound's unique structure suggests it could be a valuable tool for studying neurological disorders and developing new therapeutic agents. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

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